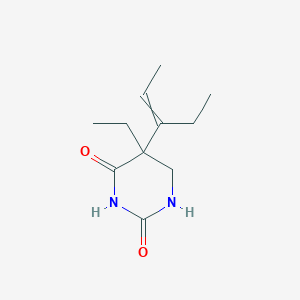![molecular formula C14H20N4O B14209472 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide CAS No. 823794-40-7](/img/structure/B14209472.png)
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hexahydropyrrolo[1,2-a]pyrazine ring fused with a benzohydrazide moiety, making it a versatile scaffold for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazine derivative, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial in optimizing the production process.
化学反応の分析
Types of Reactions
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzohydrazide moiety can be substituted with different functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
類似化合物との比較
Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: A structurally related compound with similar chemical properties.
®-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride: Another related compound with distinct stereochemistry.
Uniqueness
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide stands out due to its unique combination of the hexahydropyrrolo[1,2-a]pyrazine ring and benzohydrazide moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
823794-40-7 |
|---|---|
分子式 |
C14H20N4O |
分子量 |
260.33 g/mol |
IUPAC名 |
4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)benzohydrazide |
InChI |
InChI=1S/C14H20N4O/c15-16-14(19)11-3-5-12(6-4-11)18-9-8-17-7-1-2-13(17)10-18/h3-6,13H,1-2,7-10,15H2,(H,16,19) |
InChIキー |
WHILVAWXRDGCOB-UHFFFAOYSA-N |
正規SMILES |
C1CC2CN(CCN2C1)C3=CC=C(C=C3)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
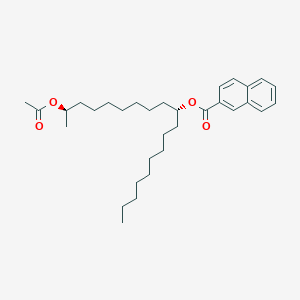
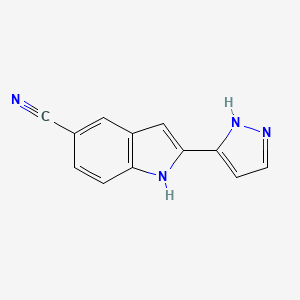

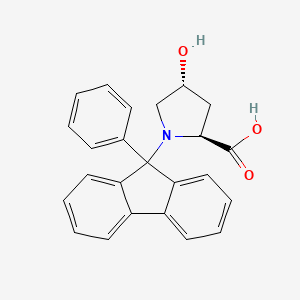

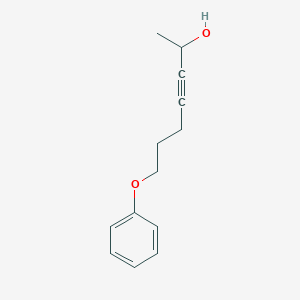

![[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol](/img/structure/B14209444.png)
![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)

